molecular formula C22H24N4O3S2 B2634728 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 477214-08-7

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2634728
CAS No.: 477214-08-7
M. Wt: 456.58
InChI Key: VGXKDSOELGNALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (CAS 477214-08-7) is a synthetic organic compound with a molecular formula of C 22 H 24 N 4 O 3 S 2 and a molecular weight of 456.6 g/mol . This complex molecule is built around a 1,3,4-thiadiazole core, a five-membered aromatic ring containing nitrogen and sulfur atoms, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities and favorable in vivo stability . The structure is further elaborated with a 4-isopropoxybenzamide group and a 2,5-dimethylphenyl moiety linked via a thioether chain, contributing to the compound's unique physicochemical and potential pharmacological properties. The 1,3,4-thiadiazole nucleus is associated with a broad spectrum of biological activities , making derivatives of significant interest in pharmaceutical research . Key areas of investigation include anticovulsant activity , where similar thiadiazole derivatives have been shown to potentially prevent abnormal neuronal firing in the brain via the GABA A pathway . Furthermore, the scaffold is extensively studied for its antimicrobial properties against a range of Gram-positive bacteria and pathogenic fungi , as well as for anti-inflammatory and anticancer applications . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are believed to contribute to these activities, often providing low toxicity and enabling the compounds to cross cellular membranes efficiently . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate in organic synthesis or as a pharmacological probe in hit-to-lead optimization campaigns, particularly in developing novel agents for central nervous system (CNS) disorders, infectious diseases, and inflammation .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-13(2)29-17-9-7-16(8-10-17)20(28)24-21-25-26-22(31-21)30-12-19(27)23-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKDSOELGNALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits significant potential in various biological applications due to its unique structural characteristics, which include an amide linkage, a thiadiazole ring, and a thioether group.

Structural Overview

The molecular formula of this compound is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, and its molecular weight is approximately 378.51 g/mol. The presence of functional groups such as the thiadiazole and the thioether enhances its pharmacological potential.

The mechanism of action for this compound is hypothesized to involve the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial in regulating cell growth and metabolism, suggesting that this compound may have applications in cancer therapy and metabolic disorders.

Antimicrobial Properties

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Preliminary studies indicate that this compound exhibits promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The compound's structural features contribute to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance mechanisms .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
EVT-2990603Staphylococcus aureus32.6 μg/mL
EVT-2990603Escherichia coli47.5 μg/mL
EVT-2990603Candida albicans25.0 μg/mL

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to induce apoptosis in cancer cells has been documented. For instance, studies show that compounds within this class can trigger programmed cell death through the activation of apoptotic pathways .

Table 2: Cytotoxicity Assays on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
EVT-2990603HeLa15.0
EVT-2990603MCF720.0
EVT-2990603A54918.0

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus. The compound exhibited an MIC value lower than that of standard antibiotics like ampicillin.
  • Anticancer Studies : In vitro studies have shown that this compound can effectively induce apoptosis in human breast cancer cells (MCF7), with a notable increase in apoptotic markers compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has been investigated for various therapeutic applications:

  • Anticancer Activity : The compound shows promising results in inhibiting cancer cell growth by targeting specific molecular pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism .
  • Antimicrobial Properties : Studies indicate that compounds with thiadiazole rings exhibit antimicrobial activity against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes .

Biological Studies

Research has shown that this compound can induce apoptosis in cancer cells through the activation of apoptotic pathways. This is particularly relevant in the development of new cancer therapies where inducing programmed cell death is a primary goal .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its complex structure allows it to be modified to create derivatives with enhanced biological activity or novel properties .

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of thiadiazole compounds exhibited significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound showed percent growth inhibition rates exceeding 70% against several tumor types .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that thiadiazole derivatives possess notable antimicrobial properties. One investigation revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Class/Structure Substituents/Modifications Biological Activity (Inferred or Reported) Key Spectral/Structural Features
Target Compound
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- 1,3,4-Thiadiazole core
- Thioether-linked 2,5-dimethylphenylacetamide
- 4-Isopropoxybenzamide
Potential agricultural/biological activity (based on analogs) - Expected IR: C=O (amide I, ~1650–1680 cm⁻¹), C=S (~1240–1260 cm⁻¹)
- Planar geometry (if analogous to [6])
1,3,4-Triazole-thiones [7–9]
()
- Triazole core
- Sulfonyl and difluorophenyl groups
Not explicitly stated; triazoles often exhibit antimicrobial activity - IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
- Thione tautomer dominant
Tetrazole-containing arylacylureas
()
- Tetrazole core
- Substituted benzoylureas
Plant growth regulation (e.g., auxin/cytokinin-like activity) - IR/NMR confirmed tetrazole and urea linkages
1,3,4-Thiadiazole ()
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- 3,5-Dimethylphenyl
- Methylsulfanyl group
Insecticidal/fungicidal activity - Planar structure with intramolecular H-bonds
- Crystal packing via C–H···N interactions
1,3,4-Oxadiazole ()
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Oxadiazole core (O vs. S)
- Phenylthiazole group
Likely altered electronic properties compared to thiadiazoles (e.g., higher polarity) - IR: C=N (~1600 cm⁻¹), absence of C=S

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including thiadiazole ring formation, amide coupling, and thioether linkage introduction. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to avoid side products. For example, nucleophilic substitution reactions require precise pH control to prevent hydrolysis of the thioether group . Yield optimization often requires iterative testing of coupling agents (e.g., EDCI or DCC) for amide bond formation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H/¹³C/¹⁵N): Resolves aromatic protons and confirms substitution patterns on the thiadiazole and benzamide moieties.
  • Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/bromine substituents) .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S–C=N vibrations at ~650 cm⁻¹ for thiadiazoles) .
  • X-ray crystallography : Resolves steric effects from bulky substituents (e.g., isopropoxy groups) .

Q. How do substituents (e.g., 2,5-dimethylphenyl) influence solubility and reactivity?

Hydrophobic substituents like methyl groups reduce aqueous solubility but enhance lipid membrane permeability. Electron-donating groups (e.g., methoxy) increase nucleophilicity of adjacent sulfur atoms in thiadiazole, favoring electrophilic reactions . Computational tools (e.g., DFT calculations) can predict substituent effects on charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from variations in substituent electronic profiles or steric hindrance. For example:

  • Fluorine vs. chlorine : Electron-withdrawing fluorine enhances binding to polar enzyme pockets, while chlorine’s bulkiness may disrupt hydrophobic interactions .
  • Thiadiazole vs. oxadiazole : Sulfur in thiadiazole improves π-stacking with aromatic residues in target proteins compared to oxygen in oxadiazole . Systematic SAR studies using isosteric replacements and molecular docking are recommended .

Q. How can researchers design assays to elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Test interactions with enzymes like dihydrofolate reductase (DHFR) or kinases using fluorescence polarization or SPR .
  • Cellular uptake studies : Use radiolabeled analogs (e.g., ³H/¹⁴C) to quantify intracellular accumulation .
  • Transcriptomics/proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .

Q. What methodologies optimize the compound’s stability under physiological conditions?

  • pH stability profiling : Assess degradation in buffers mimicking gastric (pH 1.2) and bloodstream (pH 7.4) environments.
  • Light/heat stress testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .
  • Prodrug derivatization : Mask labile groups (e.g., esterify hydroxyl groups) to enhance metabolic stability .

Q. How do computational models enhance understanding of structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Predict binding modes to targets like EGFR or PARP using force fields (e.g., AMBER) .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values from cytotoxicity assays .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Methodological Challenges and Solutions

Q. What experimental controls are critical in biological assays to avoid false positives?

  • Counter-screening : Test against non-target cell lines or enzymes to confirm selectivity .
  • Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).
  • Positive/Negative controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and untreated samples .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., thioether formation) .
  • Catalyst screening : Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric synthesis .
  • Purification optimization : Use preparative HPLC with gradient elution to separate closely related impurities .

Q. What are best practices for comparative studies with structurally similar compounds?

  • Structural alignment tools : Superpose analogs using PyMOL or Chimera to identify conserved pharmacophores .
  • Dose-response normalization : Express activity data as % inhibition relative to maximum efficacy to account for potency differences .
  • Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.